trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane
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Overview
Description
Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane is a complex organotin compound It features a unique tricyclic structure with sulfur, nitrogen, and tin atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the tin atom.
Substitution: The stannane moiety can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or altering protein function. The pathways involved may include disruption of normal cellular processes or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-n-octyldithieno[3,2-b2’,3’-d]pyrrole: This compound shares a similar tricyclic structure but with bromine atoms instead of the stannane moiety.
4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene: Another similar compound with a different alkyl chain and bromine atoms.
Tributyl-(7-hexyl-10-tributylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane: This compound has a similar structure but with tributylstannyl groups.
Uniqueness
Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane is unique due to its specific combination of a trimethylstannyl group and an octyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H29NS2Sn |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane |
InChI |
InChI=1S/C16H20NS2.3CH3.Sn/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16;;;;/h8-9,11H,2-7,10H2,1H3;3*1H3; |
InChI Key |
BXFRYLOQSRANMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC=C2 |
Origin of Product |
United States |
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